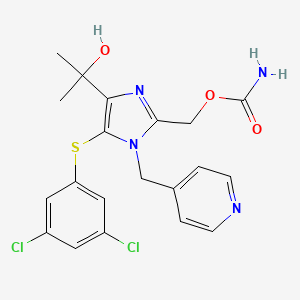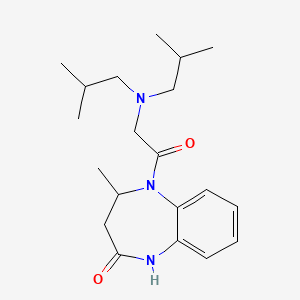
Oxytocin, 1-desamino-(O-Et-tyr)(2)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxytocin, 1-desamino-(O-Et-tyr)(2)- is a synthetic analog of the naturally occurring hormone oxytocin. It is characterized by the substitution of the second amino acid, tyrosine, with an ethylated tyrosine and the removal of the amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, 1-desamino-(O-Et-tyr)(2)- involves several steps, starting with the protection of functional groups on the amino acids. The protected amino acids are then coupled using peptide bond-forming reactions. The ethylation of tyrosine is achieved through specific alkylation reactions. Finally, the protecting groups are removed to yield the desired compound .
Industrial Production Methods
Industrial production of oxytocin, 1-desamino-(O-Et-tyr)(2)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
Oxytocin, 1-desamino-(O-Et-tyr)(2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: The ethyl group on tyrosine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Formation of reduced monomers.
Substitution: Formation of various substituted derivatives.
科学研究应用
Oxytocin, 1-desamino-(O-Et-tyr)(2)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and receptor interactions.
Medicine: Explored for potential therapeutic applications, including its effects on social behavior and stress response.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of oxytocin, 1-desamino-(O-Et-tyr)(2)- involves binding to oxytocin receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects. The ethylation of tyrosine may alter the binding affinity and specificity of the compound, resulting in unique biological activities .
相似化合物的比较
Similar Compounds
Oxytocin: The naturally occurring hormone with a similar structure but without the ethylated tyrosine.
Vasopressin: Another peptide hormone with structural similarities but different physiological effects.
Desmopressin: A synthetic analog of vasopressin with modifications to enhance stability and activity.
Uniqueness
The ethylation of tyrosine and removal of the amino group differentiate it from other related compounds, making it a valuable tool for scientific research and potential therapeutic use .
属性
CAS 编号 |
77648-79-4 |
|---|---|
分子式 |
C45H69N11O12S2 |
分子量 |
1020.2 g/mol |
IUPAC 名称 |
N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H69N11O12S2/c1-6-25(5)38-44(66)51-28(14-15-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(45(67)56-17-8-9-33(56)43(65)53-29(19-24(3)4)39(61)49-22-36(48)59)23-70-69-18-16-37(60)50-30(42(64)55-38)20-26-10-12-27(13-11-26)68-7-2/h10-13,24-25,28-33,38H,6-9,14-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64) |
InChI 键 |
JFRPDYRVGGIJJM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


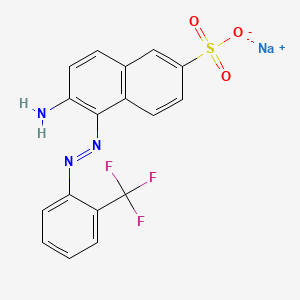
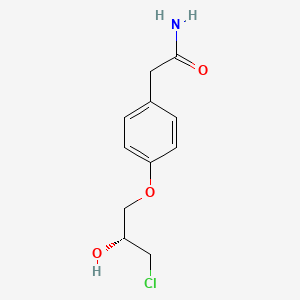

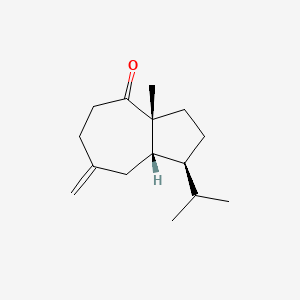



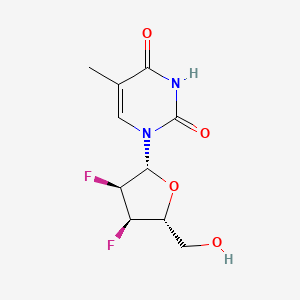
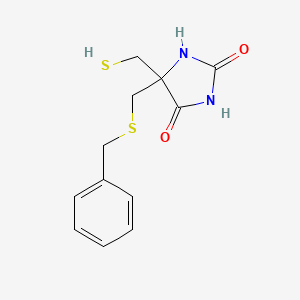
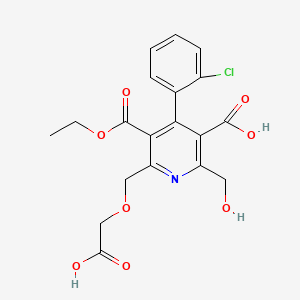

![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
